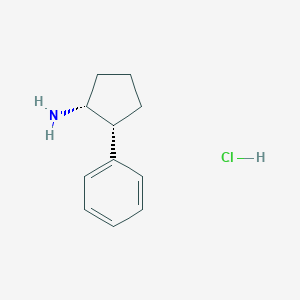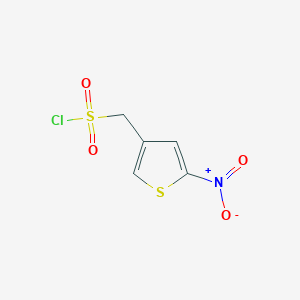![molecular formula C17H24N2O3 B2790467 2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid CAS No. 293325-42-5](/img/structure/B2790467.png)
2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl]benzoic acid” is a derivative of 2,2,6,6-Tetramethylpiperidine . It is used in chemistry as a hindered base . It has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions.
Synthesis Analysis
The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine. It can be synthesized from 2,2,6,6-Tetramethyl-4-piperidone (TAA) with hydrazine to form a hydrazone, which is then subjected to high-temperature denitrogenation to obtain 2,2,6,6-Tetramethylpiperidine (TEMP), and finally oxidized .Molecular Structure Analysis
The molecular structure of this compound is derived from 2,2,6,6-Tetramethylpiperidine . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound can be synthesized from 2,2,6,6-Tetramethyl-4-piperidone (TAA) with hydrazine to form a hydrazone, which is then subjected to high-temperature denitrogenation to obtain 2,2,6,6-Tetramethylpiperidine (TEMP), and finally oxidized .Applications De Recherche Scientifique
Organic Electronics
The compound is used in the synthesis of TEMPO-containing conductive polymers, which are used in organic electronics due to their electrochemical properties . The structural modification by several TEMPO moieties is a significant limitation in developing such materials .
2. Redox Polymers for Organic Radical Batteries 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a stable organic radical well known as a building block for the construction of redox polymers for organic radical batteries . The advantages of such polymers in batteries and supercapacitors are their high redox potential and theoretical specific capacity .
Antimicrobial Coatings
The long-lived radical (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be plasma polymerised (TEMPOpp) into thin coatings that have antimicrobial properties . These coatings can potentially be used to tackle infections in chronic wounds .
Shelf-Life Optimisation
The shelf-life of TEMPOpp coatings can be extended using various storage conditions . This is particularly important due to the radical nature of TEMPO, which causes it to lose effectiveness over time .
IR-Detectable Metal–Carbonyl Tracers
The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.
Preparation of Metallo-Amide Bases
2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases . This is used in the selective generation of silylketene acetals .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives, are often used in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Compounds with similar structures, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives, are known to act as effective oxidation catalysts . They can capture free radicals and quench singlet oxygen, facilitating the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
Given its potential role as an oxidation catalyst , it may influence pathways involving oxidation-reduction reactions.
Result of Action
Based on its potential role as an oxidation catalyst , it may facilitate certain oxidation-reduction reactions at the molecular level.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2)9-11(10-17(3,4)19-16)18-14(20)12-7-5-6-8-13(12)15(21)22/h5-8,11,19H,9-10H2,1-4H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDYXJJNXBFRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2790386.png)



![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2790393.png)

![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)
![N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2790400.png)


![N-(4-methylbenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790406.png)